molecular formula C24H21FN2O3S B2371428 N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 895649-66-8

N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No.: B2371428
CAS No.: 895649-66-8
M. Wt: 436.5
InChI Key: QUMNYGSFLRYCSD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorobenzyl group, a methoxy group, and a tosyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyquinoline derivative using methyl iodide and a base such as potassium carbonate.

    Attachment of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base like pyridine.

    Addition of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-6-methoxyquinolin-4-amine: Lacks the tosyl group but shares the fluorobenzyl and methoxy groups.

    N-(4-fluorobenzyl)-3-tosylquinolin-4-amine: Lacks the methoxy group but shares the fluorobenzyl and tosyl groups.

    N-(4-fluorobenzyl)-6-methoxy-3-methylquinolin-4-amine: Has a methyl group instead of the tosyl group.

Uniqueness

N-(4-fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine is unique due to the presence of all three functional groups (fluorobenzyl, methoxy, and tosyl) attached to the quinoline core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26-22-12-9-19(30-2)13-21(22)24(23)27-14-17-5-7-18(25)8-6-17/h3-13,15H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMNYGSFLRYCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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